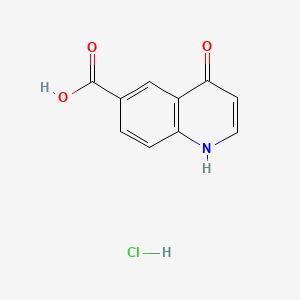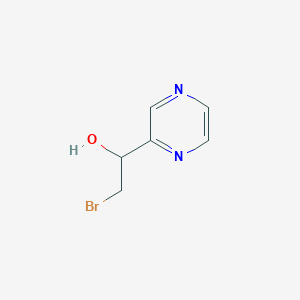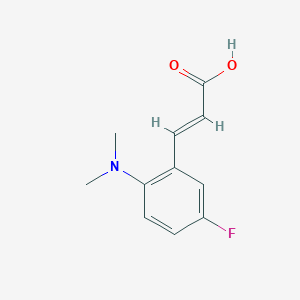
2-Amino-3-(1-ethyl-1h-imidazol-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(1-ethyl-1h-imidazol-2-yl)propanoic acid is a compound that features both an amino group and an imidazole ring. This unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine. The presence of the imidazole ring, which is a common motif in many biologically active molecules, adds to its significance.
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the amino group, resulting in different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution can introduce various functional groups onto the imidazole ring.
科学的研究の応用
2-Amino-3-(1-ethyl-1h-imidazol-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-Amino-3-(1-ethyl-1h-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways. The amino group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
類似化合物との比較
Histidine: An amino acid with an imidazole side chain, similar in structure but with different biological functions.
Imidazole-4-acetic acid: Another imidazole-containing compound with distinct properties and applications.
Uniqueness: 2-Amino-3-(1-ethyl-1h-imidazol-2-yl)propanoic acid is unique due to the presence of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature sets it apart from other similar compounds and contributes to its specific applications and effects.
特性
分子式 |
C8H13N3O2 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC名 |
2-amino-3-(1-ethylimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-2-11-4-3-10-7(11)5-6(9)8(12)13/h3-4,6H,2,5,9H2,1H3,(H,12,13) |
InChIキー |
XZDCFXBREORFMX-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CN=C1CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















